Product packaging for (3S,4R)-3,4-dichlorohexane(Cat. No.:CAS No. 19117-19-2)

(3S,4R)-3,4-dichlorohexane

Cat. No.: B099508
CAS No.: 19117-19-2
M. Wt: 155.06 g/mol
InChI Key: GBIMAWDSABONCC-OLQVQODUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(3S,4R)-3,4-Dichlorohexane is a chiral alkane derivative of significant interest in stereochemical research and organic synthesis. With the molecular formula C 6 H 12 Cl 2 and a molecular weight of 155.066 g/mol , this compound is characterized by its two stereogenic centers. This specific stereoisomer, (3S,4R), is identified as the meso form due to the presence of a plane of symmetry, making it a critical compound for studying diastereoselective reactions and the physical properties of stereoisomers . This compound possesses key physical properties that are essential for experimental planning; it has a density of 1.0±0.1 g/cm³ and a boiling point of 167.7±0.0 °C at 760 mmHg . Its flash point is approximately 50.5±14.6 °C, classifying it as a flammable liquid, which requires safe handling practices . Researchers value this compound as a versatile building block or model compound in the development of synthetic methodologies, studies on reaction mechanisms, and for the preparation of more complex chiral molecules. It is also referred to in scientific literature as erythro -3,4-dichlorohexane . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Cl2 B099508 (3S,4R)-3,4-dichlorohexane CAS No. 19117-19-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

19117-19-2

Molecular Formula

C6H12Cl2

Molecular Weight

155.06 g/mol

IUPAC Name

(3S,4R)-3,4-dichlorohexane

InChI

InChI=1S/C6H12Cl2/c1-3-5(7)6(8)4-2/h5-6H,3-4H2,1-2H3/t5-,6+

InChI Key

GBIMAWDSABONCC-OLQVQODUSA-N

SMILES

CCC(C(CC)Cl)Cl

Isomeric SMILES

CC[C@H]([C@H](CC)Cl)Cl

Canonical SMILES

CCC(C(CC)Cl)Cl

Origin of Product

United States

Core Scientific Information on 3s,4r 3,4 Dichlorohexane

Compound Identification and Properties

This compound is an aliphatic, chlorinated hydrocarbon. Its key identifiers and physical properties are summarized in the tables below.

IdentifierValue
IUPAC Name This compound
CAS Number 19117-19-2
Molecular Formula C₆H₁₂Cl₂
Molecular Weight 155.06 g/mol
Synonyms meso-3,4-dichlorohexane
Physical PropertyValue
Boiling Point 167.7 °C at 760 mmHg chemsrc.com
Density 1.0 g/cm³ chemsrc.com

Synthesis of this compound

The synthesis of this compound, a meso compound, can be achieved through a stereospecific pathway starting from an internal alkyne. A common and effective method involves the following two steps:

Syn-Hydrogenation of 3-Hexyne (B1328910): The first step is the partial hydrogenation of 3-hexyne to yield cis-3-hexene (B1361246). This is typically accomplished using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). The catalyst ensures the syn-addition of hydrogen across the triple bond, resulting in the formation of the cis-alkene. libretexts.org

Anti-Addition of Chlorine to cis-3-Hexene: The subsequent step involves the chlorination of cis-3-hexene. The addition of chlorine (Cl₂) to an alkene proceeds via an anti-addition mechanism. pearson.com This means the two chlorine atoms add to opposite faces of the double bond. When cis-3-hexene undergoes anti-addition of chlorine, the resulting product is the meso-compound, this compound. libretexts.org

Chemical Reactions of this compound

As a vicinal dihalide, this compound can undergo elimination reactions. When treated with a strong base, such as potassium hydroxide (B78521) (KOH) in ethanol, it can undergo a double dehydrohalogenation to form an alkyne. chemguide.co.uksavemyexams.com The stereochemistry of the starting material can influence the reaction pathway and the products formed. Elimination reactions in haloalkanes are significant for the synthesis of unsaturated compounds. schoolwires.netstudysmarter.co.uk

Spectroscopic Analysis of this compound

The structural elucidation of this compound relies on various spectroscopic techniques.

Infrared (IR) Spectroscopy: The IR spectrum of a chlorinated alkane is characterized by C-H stretching and bending vibrations. uobabylon.edu.iq The C-Cl stretching vibrations typically appear in the fingerprint region, generally between 550 and 850 cm⁻¹. uobabylon.edu.iq The presence of these absorptions confirms the chlorinated nature of the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹³C NMR: Due to the symmetry in the meso-compound, the number of unique carbon signals in the ¹³C NMR spectrum would be reduced compared to its chiral enantiomers. For this compound, one would expect to see signals for the chemically equivalent methyl carbons (C1 and C6), the equivalent methylene (B1212753) carbons (C2 and C5), and the equivalent methine carbons (C3 and C4). The carbons attached to the electronegative chlorine atoms (C3 and C4) would be shifted downfield. libretexts.orgchemguide.co.uk

¹H NMR: Similarly, the proton NMR spectrum would reflect the symmetry of the molecule. The protons on C1 and C6 would be equivalent, as would the protons on C2 and C5, and the protons on C3 and C4.

Mass Spectrometry: The mass spectrum of 3,4-dichlorohexane would show a molecular ion peak (M⁺). A characteristic feature of chlorine-containing compounds is the presence of isotopic peaks (M+2, M+4) due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. nih.gov

Advanced Synthetic Methodologies for Enantioenriched Dihaloalkanes

Stereoselective Halogenation of Alkene Precursors

The synthesis of vicinal dihalides, such as 3,4-dichlorohexane, is most directly achieved through the halogenation of alkenes. thieme-connect.comthieme-connect.com However, controlling the stereochemistry of this addition is a significant challenge. Stereoselective halogenation methods are crucial for accessing specific stereoisomers. nih.gov These reactions can be categorized based on their control over enantioselectivity (the formation of one enantiomer over another) and diastereoselectivity (the formation of one diastereomer over another). masterorganicchemistry.com For the synthesis of (3S,4R)-3,4-dichlorohexane, the logical precursor would be an isomer of 3-hexene (B12438300). The stereochemical outcome of the dichlorination of this alkene is dictated by the mechanism of the reaction.

Enantioselective Dichlorination Reactions

Achieving enantioselectivity in the dichlorination of alkenes is particularly difficult. thieme-connect.comnih.gov The high reactivity of chlorinating agents often leads to non-selective background reactions. nih.gov Furthermore, the potential for the intermediate chiral halonium ion to transfer between alkene molecules can erode the enantiomeric excess of the product. thieme-connect.comnih.gov Despite these challenges, several catalytic asymmetric methods have been developed to provide enantiocontrolled access to chiral dichlorides. thieme-connect.com

Various chiral catalysts have been designed to induce enantioselectivity in dichlorination reactions. These catalysts create a chiral environment around the alkene, influencing the facial selectivity of the electrophilic chlorine attack.

Chiral-Boron Complexes: Asymmetric synthesis using tetracoordinate boron species has emerged as a promising strategy. researchgate.net While initial developments focused on other transformations, recent progress has extended to catalytic asymmetric dihalogenation. thieme-connect.comdntb.gov.uad-nb.info

Organocatalytic Approaches: Organocatalysis utilizes small, chiral organic molecules to catalyze reactions. For dichlorination, new classes of unsymmetrical cinchona-alkaloid-based organocatalysts have been developed. vub.benih.govresearchgate.net In combination with an electrophilic chlorine source like 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCDMH) and a nucleophilic chloride source such as triethylsilyl chloride (TES-Cl), these catalysts can achieve high enantioselectivities (up to 94:6 er) for the dichlorination of unfunctionalized alkenes. vub.benih.govresearchgate.net These methods are particularly effective for 1-aryl-2-alkyl alkenes and cyclic styrenes. nih.govthieme-connect.com

Chiral-Titanium Complexes: Titanium-based Lewis acids, particularly those complexed with chiral ligands like TADDOL (α,α,α',α'-tetraaryl-(1,3-dioxolane-4,5-diyl)-dimethanol), have proven effective for the catalytic enantioselective dichlorination of allylic alcohols. nih.govbeilstein-journals.org This approach provides stereoselective access to dichloroalcohol building blocks, which are valuable in the synthesis of natural products. nih.gov The titanium complex is thought to act as an oxophilic Lewis acid, activating a chlorine source like tert-butyl hypochlorite (B82951) (t-BuOCl) and accelerating the transfer of an electrophilic chlorine to the alkene. nih.govnih.gov

Catalyst TypeExample Catalyst/LigandSubstrate ClassKey FeaturesSource(s)
Chiral-TitaniumTitanium-TADDOLate complexesAllylic AlcoholsProvides access to chiral dichloroalcohol building blocks; can overcome inherent substrate diastereoselectivity. nih.govbeilstein-journals.org
OrganocatalyticCinchona-alkaloid-based catalystsUnfunctionalized Alkenes (e.g., styrenes)High enantioselectivities (up to 94:6 er); avoids free chlorine formation. vub.benih.govthieme-connect.com
Chiral-BoronTetracoordinate boron speciesAlkenesEmerging strategy for atroposelective synthesis. researchgate.net

A distinct and innovative approach to dichlorination involves the use of electrophilic organoselenium catalysts. illinois.edu This methodology addresses the challenge of achieving suprafacial (syn) delivery of both chlorine atoms to an alkene, a transformation that is difficult via traditional mechanisms. illinois.edu By employing chiral diselenide pre-catalysts, an enantioselective syn-dichlorination of unbiased alkenes can be achieved. illinois.eduresearchgate.net The mechanism is believed to involve a Se(II)/Se(IV) redox cycle. rsc.org An electrophilic selenium species, generated in situ, adds to the alkene; this is followed by two sequential Sₙ2 attacks by chloride ions, resulting in the net syn-dichlorination of the alkene and regeneration of the active selenium catalyst. nih.govrsc.org While enantiomeric ratios have been moderate in initial studies (e.g., up to 76:24 e.r.), this method represents a significant advancement by providing a pathway to syn-dichloro products, which are complementary to the anti-products from conventional methods. illinois.edu

Diastereoselective Halogenation: Syn versus Anti Addition Mechanisms

The diastereoselectivity of alkene halogenation is determined by the reaction mechanism, specifically whether the two halogen atoms add to the same side (syn-addition) or opposite sides (anti-addition) of the double bond. ubc.camasterorganicchemistry.comwikipedia.org

Anti-Addition Mechanism: The classical halogenation of alkenes with reagents like Cl₂ or Br₂ is a stereospecific reaction that proceeds via anti-addition. masterorganicchemistry.commasterorganicchemistry.comlibretexts.org The reaction involves the formation of a cyclic halonium ion intermediate. thieme.delibretexts.org This bridged ion blocks one face of the original alkene. The nucleophilic halide ion must then attack from the opposite face (backside attack), leading exclusively to the anti-addition product. masterorganicchemistry.comlibretexts.orglibretexts.org For example, the dichlorination of (E)-3-hexene via this mechanism would yield the racemic mixture of (3R,4R)- and (3S,4S)-3,4-dichlorohexane. Conversely, the anti-addition to (Z)-3-hexene would produce the meso compound, this compound. ubc.ca

Stereochemical Outcome of Dichlorination of 3-Hexene
Alkene PrecursorAddition MechanismProduct(s)Source(s)
(E)-3-HexeneAnti-Addition(3R,4R)- and (3S,4S)-3,4-dichlorohexane (Racemic mixture) ubc.ca
(Z)-3-HexeneAnti-AdditionThis compound (meso) ubc.ca
(E)-3-HexeneSyn-AdditionThis compound (meso) nih.gov
(Z)-3-HexeneSyn-Addition(3R,4R)- and (3S,4S)-3,4-dichlorohexane (Racemic mixture) nih.gov

Regioselectivity in Vicinal Dihalogenation Strategies

Regioselectivity refers to the control of which carbon atom forms a bond with each group in an addition reaction. masterorganicchemistry.com In the vicinal dihalogenation of an unsymmetrical alkene, the two carbons of the double bond are not equivalent, and the halide nucleophile could attack either carbon of the halonium ion intermediate. Poor regioselectivity in this step can lead to a mixture of constitutional isomers or, in the case of enantioselective reactions, can erode the enantiomeric purity of the product. thieme-connect.comnih.gov For the synthesis of 3,4-dichlorohexane from 3-hexene, regioselectivity is not a concern because 3-hexene is a symmetrical alkene. libretexts.org

However, in more complex substrates, controlling regioselectivity is critical. Modern synthetic methods often achieve high regioselectivity through catalyst control rather than relying on the inherent electronic bias of the substrate. nih.govresearchgate.net For instance, in the titanium-catalyzed dihalogenation of allylic alcohols, a covalently tethered Ti-halide is proposed to deliver the halide intramolecularly, thus ensuring high regioselectivity. nih.gov Similarly, highly regio- and diastereoselective vicinal dihalogenations of allyl amides have been developed using commercially available catalysts and inorganic halide salts. nih.gov

Chiral Pool and Auxiliary-Mediated Synthesis of Chiral Dihaloalkanes

An alternative to the direct asymmetric halogenation of prochiral alkenes is to start with a molecule that already contains the desired stereochemistry. This can be achieved using either the chiral pool or a chiral auxiliary. wikipedia.orgwikipedia.org

Chiral Pool Synthesis: This strategy utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.orgstudysmarter.co.uk The inherent chirality of these starting materials is carried through a synthetic sequence to produce the target molecule. wikipedia.orgnumberanalytics.com For a dihaloalkane like a specific enantiomer of 3,4-dichlorohexane, a synthetic chemist might identify a suitable chiral starting material from the pool and elaborate it through a series of reactions, such as functional group interconversions and chain extension, to build the hexane (B92381) backbone and introduce the chlorine atoms at the correct positions with the desired stereochemistry.

Chiral Auxiliary-Mediated Synthesis: A chiral auxiliary is a stereogenic group that is temporarily attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgresearchgate.net After the stereogenic centers have been set, the auxiliary is removed and can often be recycled. wikipedia.org For example, an achiral carboxylic acid precursor could be attached to a chiral auxiliary, such as an Evans oxazolidinone or a camphorsultam, to form a chiral derivative. wikipedia.org A subsequent reaction, guided by the steric and electronic properties of the auxiliary, would proceed with high diastereoselectivity. Finally, removal of the auxiliary would reveal the enantioenriched product. This approach provides a powerful and versatile method for controlling stereochemistry in the synthesis of complex molecules, including chiral dihaloalkanes. wikipedia.orgdokumen.pub

Development of Novel Reagents and Catalysts for Stereocontrolled Carbon-Halogen Bond Formation

The creation of carbon-halogen (C-X) bonds with precise stereocontrol is a cornerstone of modern organic synthesis, providing access to chiral organohalides that are pivotal intermediates and target molecules in pharmaceuticals, agrochemicals, and materials science. researchgate.netresearchgate.net Vicinal dihalides, such as this compound, are particularly valuable motifs found in numerous bioactive marine natural products. thieme-connect.comthieme-connect.com The most direct route to these compounds is the dihalogenation of alkenes, a classic reaction that has been studied for over a century. thieme-connect.comresearchgate.net However, achieving enantioselectivity in this transformation is a significant challenge. thieme-connect.comnih.gov

The primary difficulty arises from the reaction mechanism, which typically proceeds through a cyclic halonium ion intermediate. thieme-connect.commasterorganicchemistry.com For a catalytic process to be effective, the catalyst must control the initial facial selection of the alkene to form an enantioenriched halonium ion and also direct the subsequent nucleophilic attack by the halide. nih.gov A major hurdle is the potential for racemization through an alkene-to-alkene transfer of the halogen, where an unreacted alkene molecule can intercept the chiral halonium ion intermediate. thieme-connect.comresearchgate.net To overcome these challenges, significant research has focused on developing novel reagents and catalytic systems that can effectively orchestrate the stereoselective formation of two adjacent carbon-halogen bonds. These strategies generally fall into two main categories: organocatalysis and transition-metal catalysis.

Organocatalytic Approaches

Organocatalysis has emerged as a powerful tool for asymmetric dihalogenation, utilizing small chiral organic molecules to induce stereoselectivity.

Chiral Lewis Base Catalysis: Chiral Lewis bases, such as sulfides and selenides, have been investigated for their ability to activate electrophilic halogen sources and deliver the halogen to one face of the alkene. Denmark and co-workers developed chiral diselenide catalysts for enantioselective 1,2-dichlorination. thieme-connect.com The rationale was that the selenium atom could act as a center for catalytic activity. While initial results with chiral sulfides showed limited success, the use of a bulky isopropyl group on a sulfide (B99878) catalyst improved enantioselectivity to 90% ee, although with lower yield. chinesechemsoc.org The choice of chlorinating agent is also crucial; reagents like 1,3-dichloro-5,5-dimethylhydantoin (DCDMH) and N-chlorosuccinimide (NCS) have been commonly employed. researchgate.netchinesechemsoc.org

Cinchona Alkaloid-Based Catalysts: Cinchona alkaloids and their derivatives have proven to be highly effective organocatalysts for a variety of asymmetric transformations, including dichlorination. researchgate.net Novel unsymmetrical, phthalazine-bridged cinchona alkaloid organocatalysts have been used for the highly enantioselective dichlorination of unfunctionalized alkenes. researchgate.net These catalysts, in combination with DCDMH as the electrophilic chlorine source and a silicon-based chloride source for the nucleophile, have successfully dichlorinated 1-aryl-2-alkyl alkenes with high enantioselectivities. researchgate.net Another strategy involves the use of a chiral Lewis base promoter, such as (DHQD)₂PHAL, which can catalyze the enantioselective bromochlorination of chalcones with up to a 92:8 enantiomeric ratio using only 1-3 mol % of the catalyst. nih.gov

Interactive Data Table: Organocatalytic Enantioselective Dichlorination

Catalyst TypeCatalyst ExampleChlorinating AgentSubstrate TypeSolventTemp (°C)Yield (%)ee (%)Ref.
Chiral SulfideC4 (with isopropyl group)DCDMHIndene derivativeCHCl₃/Pentane-Low90 chinesechemsoc.org
Chiral SelenideDiselenide CatalystNCSStyrene derivativeVarious--- thieme-connect.com
Cinchona AlkaloidPhthalazine-bridgedDCDMH/TES-Cl1-Aryl-2-alkyl alkene--HighHigh researchgate.net
Lewis Base Promoter(DHQD)₂PHALThionyl Chloride/NBSChalcone---92:8 er nih.gov

Transition-Metal Catalysis

Transition-metal complexes offer unique mechanistic pathways for carbon-halogen bond formation, often involving radical intermediates or activation of halogen sources. researchgate.netresearchgate.net

Copper-Catalyzed Systems: Copper catalysis has been successfully applied to the asymmetric atom transfer radical addition (ATRA) of chlorine to alkenes. acs.orgacs.org For instance, a copper-catalyzed enantioselective radical chlorination of acrylamides has been developed using reagents like Togni-I and TMSCl, PhICF₃Cl, or CX₃SO₂Cl as both radical initiators and chlorine sources. acs.org This method affords chlorinated compounds with quaternary carbon centers in good yields and excellent enantioselectivity (up to 94% ee). acs.org The reaction conditions, such as temperature and the use of additives like CsF, can be fine-tuned to optimize both yield and enantioselectivity. acs.org

Titanium- and Boron-Based Systems: Chiral titanium complexes have been explored for 1,2-dihalogenation reactions. thieme-connect.comthieme-connect.com Another approach, though stoichiometric, highlights the potential for metal-based Lewis acids. Snyder and co-workers reported a diastereoselective dichlorination using a chiral dialkoxyborane, which formed a complex with the alkene, shielding one enantioface and leading to preferential formation of one dichloride enantiomer with a 93.5:6.5 enantiomeric ratio. nih.gov

Other Novel Metal-Catalyzed Methods: The development of photocatalytic strategies represents a significant advancement. acs.org Visible-light-mediated methods using dual-functional group transfer reagents have been developed for vicinal dichlorination, dibromination, and bromo-chlorination of olefins, offering a safer alternative to using toxic molecular halogens. acs.org These methods often proceed through a radical-polar crossover mechanism. acs.org Additionally, hypervalent λ³-iodanes have been used for halofunctionalizations, although enantioselective chlorinations using this method are less developed due to competing chlorination of the iodoarene catalyst itself. thieme-connect.com

Interactive Data Table: Metal-Catalyzed Enantioselective Dichlorination

Catalyst SystemLigand/AdditiveChlorine SourceSubstrate TypeTemp (°C)Yield (%)ee (%)Ref.
CopperChiral ligandTogni-I/TMSClAcrylamide09192 acs.org
Boron (Stoichiometric)Chiral dialkoxyboraneCl₂Alkene--93.5:6.5 er nih.gov
Iron (Photocatalytic)-FeCl₃Styrene derivative-Good to Excellent- acs.org
Iodoarene (Catalytic)Chiral iodoareneSelectfluor/CsClAlkene-20-- thieme-connect.com

The continuous evolution of these catalytic systems provides increasingly powerful and selective tools for the synthesis of complex chiral molecules like this compound. The development of reagents and catalysts that can operate with high efficiency, selectivity, and under mild, environmentally benign conditions remains a primary goal in this field. nih.govnih.gov

Mechanistic Investigations of Reactions Involving 3s,4r 3,4 Dichlorohexane

Nucleophilic Substitution Reactions (SN1 and SN2 Pathways)masterorganicchemistry.comnzdr.ru

Nucleophilic substitution reactions involve the replacement of a leaving group, in this case, a chloride ion, by a nucleophile. scribd.com For a secondary substrate like (3S,4R)-3,4-dichlorohexane, both SN1 and SN2 pathways are possible, with the predominant mechanism depending on factors such as the strength of the nucleophile, the solvent, and the temperature. masterorganicchemistry.comnzdr.ru

Stereochemical Outcomes of SN2 Reactions at Chiral Centers

The bimolecular nucleophilic substitution (SN2) reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group. libretexts.org This "backside attack" forces an inversion of the stereochemical configuration at the chiral center, often likened to an umbrella flipping inside out in the wind. libretexts.org

In the case of this compound, an SN2 reaction can occur at either the C-3 or C-4 chiral center.

Attack at C-3: A nucleophilic attack at the carbon with the (S) configuration would lead to an inversion at this center, resulting in an (R) configuration. The product would be (3R,4R)-3,4-dichlorohexane.

Attack at C-4: Conversely, an attack at the carbon with the (R) configuration would invert it to an (S) configuration, yielding (3S,4S)-3,4-dichlorohexane.

Experimental observations consistently show that SN2 reactions proceed with this characteristic inversion of configuration. libretexts.org The relationship between the starting material and the products formed from attack at each chiral center is diastereomeric.

ReactantAttacked CenterProductStereochemical Relationship
This compoundC-3 (S)(3R,4R)-3,4-dichlorohexaneDiastereomers
This compoundC-4 (R)(3S,4S)-3,4-dichlorohexaneDiastereomers

Interactive Data Table: SN2 Reaction Stereochemistry (This is a simplified representation. Actual product distribution would depend on reaction conditions.)

Carbocation Intermediates and Rearrangements in SN1 Reactions

The unimolecular nucleophilic substitution (SN1) reaction proceeds through a multi-step mechanism, the first and rate-determining step of which is the spontaneous dissociation of the leaving group to form a carbocation intermediate. masterorganicchemistry.com For this compound, loss of a chloride ion from either C-3 or C-4 generates a secondary carbocation. This carbocation intermediate is sp2-hybridized and has a planar geometry. youtube.com

The achiral nature of the planar carbocation means that the incoming nucleophile can attack from either face (top or bottom) with roughly equal probability. openstax.org This leads to a mixture of products with both retention and inversion of configuration at the reaction center, a process known as racemization. masterorganicchemistry.comopenstax.org

A key feature of reactions involving carbocations is their propensity to rearrange to form a more stable intermediate. libretexts.org Stability follows the trend: tertiary > secondary > primary. youtube.com Rearrangements typically occur via a 1,2-hydride shift or a 1,2-alkyl shift. youtube.comlibretexts.org In the case of the secondary carbocation formed from this compound, a 1,2-hydride shift from an adjacent carbon would only result in another secondary carbocation, offering no significant increase in stability. Therefore, significant rearrangement is less likely in this specific substrate compared to systems where a more stable tertiary carbocation could be formed. youtube.comlibretexts.org

Elimination Reactions (E1 and E2 Pathways)masterorganicchemistry.comnzdr.ru

Elimination reactions compete with substitution and result in the formation of an alkene. Both E1 and E2 pathways are possible for this compound. The E1 reaction proceeds through the same carbocation intermediate as the SN1 reaction, while the E2 reaction is a concerted, single-step process. nzdr.ru

Stereochemistry of E2 Eliminations in Dihaloalkanes

The bimolecular elimination (E2) mechanism has a strict stereochemical requirement: the hydrogen atom being removed and the leaving group must be in an anti-periplanar conformation. This means they lie in the same plane but on opposite sides of the carbon-carbon bond being converted to a double bond.

For this compound, this requirement dictates the stereochemistry of the resulting alkene product. To visualize this, one can draw a Newman projection along the C3-C4 bond. The molecule must rotate into a conformation where a hydrogen on one carbon is anti to the chlorine atom on the adjacent carbon for the elimination to occur. The specific arrangement of the remaining substituents (ethyl groups) in this reactive conformation determines whether the resulting alkene is the (E) or (Z) isomer.

Radical Halogenation and Stereoselectivity Considerations

Radical halogenation involves the substitution of a hydrogen atom with a halogen via a free-radical chain mechanism. pearson.com If hexane (B92381) were to be dichlorinated to produce 3,4-dichlorohexane, the reaction would lack significant selectivity.

The mechanism proceeds in three stages: initiation, propagation, and termination. During propagation, a halogen radical abstracts a hydrogen atom from the alkane, creating an alkyl radical. This radical then reacts with a halogen molecule (e.g., Cl₂) to form the haloalkane and a new halogen radical.

Key considerations for stereoselectivity include:

Reactivity: The stability of the radical intermediate influences the reaction site (tertiary > secondary > primary). Chlorination is generally less selective than bromination. youtube.com

Stereochemistry: When halogenation occurs at a prochiral center or creates a new stereocenter, a racemic mixture of (R) and (S) enantiomers is typically formed because the intermediate alkyl radical is planar (or rapidly inverting). youtube.com

Therefore, synthesizing a specific stereoisomer like this compound through radical halogenation is not a viable method due to the lack of stereochemical control.

Electrophilic Addition Mechanisms and Stereochemical Controldalalinstitute.com

The most stereocontrolled method for synthesizing vicinal dihalides is through the electrophilic addition of a halogen (like Cl₂) to an alkene. dalalinstitute.com The stereochemistry of the resulting dihalide is directly dependent on the stereochemistry of the starting alkene and the mechanism of addition.

The addition of halogens like Cl₂ and Br₂ to alkenes proceeds via an anti-addition mechanism. This means the two halogen atoms add to opposite faces of the double bond. The mechanism involves the formation of a cyclic halonium ion (a bridged chloronium ion in this case) intermediate. The second halide ion then attacks one of the carbons of the bridged intermediate from the side opposite the bridge (a backside attack), forcing the anti stereochemistry. dalalinstitute.com

To synthesize this compound, which is a meso compound, one must perform an anti-addition of chlorine to cis-3-hexene (B1361246).

Starting Material: cis-3-Hexene

Reagent: Cl₂

Mechanism: Anti-addition

Product: A racemic mixture of (3R,4S)- and (3S,4R)-dichlorohexane. Since these are enantiomers of each other and represent the meso form, they are in fact the same achiral molecule. masterorganicchemistry.com

Conversely, the anti-addition of chlorine to trans-3-hexene (B77681) would result in a racemic mixture of the chiral enantiomers (3R,4R)- and (3S,4S)-dichlorohexane.

Starting AlkeneType of AdditionProduct(s)
cis-3-HexeneAnti-addition (e.g., Cl₂)This compound (meso)
trans-3-HexeneAnti-addition (e.g., Cl₂)Racemic mixture of (3R,4R)- and (3S,4S)-3,4-dichlorohexane

Interactive Data Table: Stereochemical Control in Electrophilic Addition

Computational and Theoretical Approaches to Reaction Pathways

Computational and theoretical chemistry provide powerful tools for elucidating the complex reaction mechanisms of halogenated alkanes, such as this compound. While specific computational studies on this exact stereoisomer are not extensively available in the public domain, a wealth of theoretical research on analogous 1,2-dihaloalkanes and alkyl halides allows for the construction of a detailed and scientifically accurate model of its likely reactive behavior. These studies, primarily employing Density Functional Theory (DFT) and ab initio methods, offer deep insights into reaction pathways, transition state geometries, and the energetics of processes like dehalogenation and elimination reactions.

A predominant reaction pathway for vicinal dihalides like this compound is the E2 elimination, which is highly stereospecific. iitk.ac.inmasterorganicchemistry.com Computational models consistently demonstrate that the E2 reaction proceeds most favorably through an anti-periplanar conformation, where the abstracted proton and the leaving group are oriented at a dihedral angle of approximately 180°. byjus.comlibretexts.org This geometric constraint minimizes the energy of the transition state by allowing for optimal orbital overlap between the breaking C-H bond and the forming C=C π-bond, while also reducing steric hindrance between the incoming base and the leaving group. iitk.ac.in For this compound, this would necessitate a specific conformational arrangement to allow for the anti-periplanar alignment of a β-hydrogen and a chlorine atom.

Theoretical studies on similar systems, such as the E2 elimination of 2-bromopropane, have been used to calculate the activation energy (Ea) and visualize the transition state. sciepub.com These calculations show a clear elongation of the C-H and C-X bonds in the transition state, along with the partial formation of the C=C double bond. The inclusion of solvent effects in these models, often through continuum solvation models, has been shown to significantly influence the calculated energy barriers, highlighting the importance of the reaction medium. sciepub.com

Reductive dehalogenation is another critical reaction pathway for vicinal dihalides. Computational investigations into the reductive dehalogenation of alkyl halides by various reagents, including metals and metal complexes, have elucidated the mechanistic details of these transformations. researchgate.netusfq.edu.ec For instance, DFT calculations on the reductive dehalogenation of methyl halides mediated by cobalt complexes have identified an SN2-like mechanism with early transition states. usfq.edu.ec The activation energies were found to correlate with the leaving group ability of the halide (I < Br < Cl), a trend that would be expected to hold for the dichlorinated hexane as well. usfq.edu.ec

The table below presents representative computational data for analogous E2 elimination reactions, which can be considered indicative of the types of energetic parameters that would be calculated for this compound.

Table 1: Calculated Activation Energies (Ea) for E2 Elimination Reactions of Model Alkyl Halides
SubstrateBaseComputational MethodSolvent ModelCalculated Ea (kcal/mol)Reference
2-BromopropaneOH⁻DFTNone (Vacuum)-27.6 sciepub.com
2-BromopropaneOH⁻DFTEthanol2.34 sciepub.com
CH₃CH₂ClCN⁻G4Acetonitrile24.3 researchgate.net
(CH₃)₂CHClCN⁻G4Acetonitrile25.3 researchgate.net

Furthermore, computational studies can predict the stereochemical outcome of reactions. For the debromination of vicinal dibromides with iodide ions, a concerted E2 mechanism is often proposed. researchgate.net Theoretical models of these reactions can help to rationalize the observed product distribution, for example, why meso-dibromides yield trans-olefins. researchgate.net In the case of this compound, which is a meso compound, computational modeling would be invaluable in predicting the stereochemistry of the resulting hexene products under various reaction conditions.

The conformational landscape of the substrate is also a critical factor that can be explored through computational methods. acs.org For a flexible molecule like this compound, multiple conformers exist, each with a different energy and reactivity. Theoretical calculations can determine the relative populations of these conformers and identify which ones are suitably pre-organized for reaction, such as having the necessary anti-periplanar arrangement for E2 elimination.

Advanced Analytical Techniques for Structural Elucidation of Chiral Dihaloalkanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. For stereoisomers like those of 3,4-dichlorohexane, NMR provides critical data for assigning both the constitution and the relative configuration of the stereocenters researchgate.net.

¹H NMR and ¹³C NMR Applications for Connectivity and Chemical Environment

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insights into the molecular structure of (3S,4R)-3,4-dichlorohexane. Due to the molecule possessing a center of inversion and a plane of symmetry, it is a meso compound, which simplifies its NMR spectra compared to its chiral counterparts, (3R,4R)- and (3S,4S)-3,4-dichlorohexane.

In the ¹³C NMR spectrum, the symmetry of the (3S,4R) isomer means that chemically equivalent carbons will produce a single signal. Therefore, one would expect to see only three distinct peaks: one for the two equivalent methyl carbons (C1 and C6), one for the two equivalent methylene (B1212753) carbons (C2 and C5), and one for the two equivalent methine carbons bearing the chlorine atoms (C3 and C4). The presence of the electronegative chlorine atoms causes a significant downfield shift (deshielding) for the C3 and C4 carbons weebly.com.

The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. The symmetry of the (3S,4R) isomer results in fewer signals than would be seen for an asymmetric molecule. The protons on C3 and C4 are chemically equivalent, as are the pairs of protons on C2 and C5, and the protons of the methyl groups at C1 and C6. The interpretation of splitting patterns (multiplicity), governed by spin-spin coupling, confirms the connectivity. For instance, the signal for the C3/C4 protons would be split by the protons on the adjacent C2/C5 and C5/C2 carbons. Configurational assignments can be made based on the analysis of these spectra researchgate.net.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Nucleus Position Predicted Chemical Shift (ppm) Predicted Multiplicity Notes
¹³CC1, C6~10-15-Methyl groups, shielded.
¹³CC2, C5~25-35-Methylene groups.
¹³CC3, C4~60-70-Methine groups, deshielded by chlorine weebly.com.
¹HH1, H6~0.9-1.1Triplet (t)Coupled to C2/C5 protons.
¹HH2, H5~1.6-2.0Multiplet (m)Coupled to C1/C6 and C3/C4 protons.
¹HH3, H4~3.8-4.2Multiplet (m)Coupled to C2/C5 protons.
Note: Predicted values are estimates based on general principles and data for similar chlorinated alkanes rsc.org. Actual values may vary based on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, NOESY) for Relative Stereochemistry Elucidation

While 1D NMR establishes the basic framework, two-dimensional (2D) NMR experiments are essential for unambiguously determining the relative stereochemistry.

Correlation SpectroscopY (COSY) is a homonuclear experiment that reveals proton-proton couplings through bonds. For this compound, a COSY spectrum would show cross-peaks connecting the signals of adjacent protons, confirming the C1-C2-C3-C4-C5-C6 carbon backbone. For example, a cross-peak would be observed between the proton signals for H2/H5 and H3/H4, confirming their three-bond (vicinal) coupling.

Nuclear Overhauser Effect SpectroscopY (NOESY) is crucial for determining the spatial proximity of protons, regardless of whether they are connected through bonds acdlabs.com. The Nuclear Overhauser Effect (NOE) is observed between nuclei that are typically less than 5 Å apart acdlabs.com. This is the definitive technique for assigning the relative stereochemistry in this compound. In its most stable conformation, the bulky chlorine atoms will be in an anti-periplanar arrangement. The NOESY experiment would show cross-peaks between protons that are close to each other in this specific conformation. By analyzing these through-space correlations, the meso configuration can be confirmed and distinguished from the syn-clinal arrangement of the chiral (3R,4R) and (3S,4S) diastereomers libretexts.org.

Mass Spectrometry (MS) in Stereochemical Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. When combined with specific methodologies, it can provide invaluable information about the three-dimensional structure of molecules.

Tandem MS/MS and Ion Mobility Spectrometry for Three-Dimensional Structural Interpretation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis wikipedia.org. In a typical MS/MS experiment, the molecular ion of this compound is first isolated in the mass spectrometer (MS1). This precursor ion is then subjected to fragmentation, often through collision-induced dissociation (CID), where it collides with an inert gas nationalmaglab.orgunt.edu. The resulting fragment ions (product ions) are then analyzed in a second stage of mass spectrometry (MS2) nationalmaglab.org. The fragmentation pattern—for example, the characteristic loss of HCl or a chlorine radical—provides a structural fingerprint that helps confirm the molecule's identity and connectivity.

Ion Mobility Spectrometry (IMS) , especially when coupled with mass spectrometry (IMS-MS), adds another dimension of analysis by separating ions based on their size, shape, and charge in the gas phase scielo.org.co. Ions are driven through a drift tube filled with a buffer gas by a weak electric field. Ions with a larger, more complex shape will experience more collisions with the buffer gas and thus travel slower than more compact ions. This allows for the separation of isomers with different three-dimensional structures. IMS-MS is an ideal technique to differentiate the meso this compound from its chiral diastereomers, (3R,4R)- and (3S,S)-3,4-dichlorohexane, as their distinct shapes will result in different drift times and therefore separable signals nih.govresearchgate.net.

Application of Chiral Selector Agents in Electrospray Ionization Mass Spectrometry (ESI-MS) for Stereoisomer Differentiation

While this compound is itself achiral, its analysis often occurs in the context of its chiral isomers. Electrospray ionization mass spectrometry (ESI-MS) combined with a chiral selector is a sophisticated method for analyzing enantiomers polyu.edu.hk. This method relies on the "three-point interaction model" where a chiral selector forms non-covalent diastereomeric complexes with the enantiomers of a chiral analyte chromatographyonline.com.

In a mixture containing the chiral (3R,4R) and (3S,S) enantiomers of 3,4-dichlorohexane, a chiral selector (CS) would be introduced into the ESI source along with the sample msstate.edu. This results in the formation of gas-phase, non-covalent complexes, such as [(3R,4R)-isomer + CS] and [(3S,S)-isomer + CS]. Because these two complexes are diastereomeric, they have different physical properties, including different binding affinities or stabilities polyu.edu.hk. This difference can be observed in the mass spectrum, often as a variation in the relative abundances of the two complex ions, allowing for the differentiation and even quantification of the enantiomers in the original mixture acs.orgresearchgate.net. The achiral meso isomer would interact differently or not at all with the chiral selector, allowing it to be distinguished from the chiral pair.

Vibrational Spectroscopy (FTIR, Raman) for Conformational and Structural Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the bonding and structure of a molecule by probing its vibrational modes spie.org. Each molecule has a unique vibrational spectrum that acts as a molecular "fingerprint."

Key vibrational modes for this compound would include:

C-H stretching: Typically observed in the 2850-3000 cm⁻¹ region.

CH₂ bending (scissoring): Around 1450-1470 cm⁻¹.

C-C stretching: A series of bands in the 800-1200 cm⁻¹ region.

C-Cl stretching: These are particularly informative and typically appear in the 600-800 cm⁻¹ region. The exact frequency and number of C-Cl stretching bands are highly sensitive to the conformation of the molecule, specifically the gauche/anti relationship of the chlorine atoms and adjacent groups ias.ac.in.

Because this compound can exist in different conformations due to rotation around its C-C bonds, the vibrational spectrum can be complex. However, comparing the experimental spectrum with theoretical calculations for different conformers can provide powerful insights into the molecule's most stable three-dimensional structure in a given state (e.g., liquid or solid) ias.ac.inscielo.org.mx.

Table 2: General Vibrational Frequencies for this compound

Vibrational Mode Technique Typical Frequency Range (cm⁻¹) Notes
C-H StretchFTIR, Raman2850 - 3000Strong in FTIR, variable in Raman.
CH₂ BendFTIR, Raman1450 - 1470Characteristic scissoring motion.
C-C StretchFTIR, Raman800 - 1200Often complex, part of the fingerprint region.
C-Cl StretchFTIR, Raman600 - 800Strong in FTIR. Frequency is sensitive to conformation and stereochemistry ias.ac.inias.ac.in.
Note: These are general ranges. The precise frequencies provide a fingerprint for the specific structure and conformation of the molecule.

Advanced Chromatographic Techniques for Stereoisomer Separation

The resolution of stereoisomers, particularly enantiomers, of chiral dihaloalkanes like this compound, requires specialized analytical techniques. pearson.comchegg.com Unlike constitutional isomers, enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic methods impossible. sigmaaldrich.com The solution lies in the use of a chiral environment, which is most commonly achieved by employing a chiral stationary phase (CSP) in gas chromatography (GC) or high-performance liquid chromatography (HPLC). mdpi.comresearchgate.net The principle of chiral chromatography relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the CSP. bgb-analytik.com The differing stability of these complexes leads to different retention times, enabling their separation. bgb-analytik.com

While specific chromatographic studies on this compound are not extensively documented in scientific literature, the methodologies for separating analogous chiral halogenated hydrocarbons are well-established. These techniques provide a clear framework for the successful resolution of 3,4-dichlorohexane stereoisomers.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful technique for the separation of volatile and thermally stable enantiomers, such as dihaloalkanes. researchgate.net The most prevalent and effective CSPs for this purpose are derivatized cyclodextrins. researchgate.netsigmaaldrich.com Cyclodextrins (CDs) are chiral, cyclic oligosaccharides that form a truncated cone structure. mdpi.com This structure features a hydrophobic inner cavity and a hydrophilic outer surface, allowing for enantioselective interactions based on inclusion complexation and surface interactions. sigmaaldrich.com

For effective chiral recognition in GC, the native hydroxyl groups of the cyclodextrin (B1172386) must be derivatized to enhance selectivity and thermal stability. sigmaaldrich.com Various derivatives, such as alkylated and acylated cyclodextrins, are synthesized to create a range of CSPs with unique chiral recognition capabilities. researchgate.netmpg.de The choice of the specific cyclodextrin (α, β, or γ) and its derivatives is crucial for achieving separation, as the fit between the analyte and the CD cavity is a key factor in enantioselectivity. sigmaaldrich.com

Research has demonstrated the successful separation of various chiral haloalkanes, such as 2-chlorobutane (B165301) and 2-bromobutane (B33332), using cyclodextrin-based CSPs. mdpi.com For instance, a study utilizing a stationary phase based on a uracil (B121893) structure successfully resolved the enantiomers of 2-bromobutane and 2-chlorobutane. mdpi.com Another study showed that perpentylated β-cyclodextrin could resolve the enantiomers of several 2-chloroalkanes. mpg.de The elution order of enantiomers can even be reversed by selecting different derivatized cyclodextrin phases, which can be advantageous for trace enantiomer analysis. chromatographyonline.commst.edu

Below is a table summarizing typical results for the chiral GC separation of haloalkanes, illustrating the performance of different cyclodextrin-based columns.

Table 1: Illustrative Data for Chiral GC Separation of Haloalkanes on Cyclodextrin-Based CSPs This table presents representative data from the literature for compounds analogous to 3,4-dichlorohexane to demonstrate the capability of the technique.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for enantioseparation, offering a wide range of CSPs suitable for various compound classes. researchgate.net For non-polar analytes like dihaloalkanes, polysaccharide-based CSPs are particularly effective. researchgate.netresearchgate.net These phases typically consist of cellulose (B213188) or amylose (B160209) derivatives, such as tris(3,5-dimethylphenylcarbamate), coated or immobilized onto a silica (B1680970) support. researchgate.netnih.gov

The separation mechanism on polysaccharide CSPs involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions, which contribute to the formation of the transient diastereomeric complexes necessary for chiral recognition. sigmaaldrich.comresearchgate.net The helical structure of the polysaccharide polymer creates chiral grooves where analyte molecules can bind. researchgate.net

Immobilized polysaccharide CSPs have broadened the applicability of this technique, as they are compatible with a wider range of organic solvents compared to coated phases. researchgate.netresearchgate.net This allows for greater flexibility in method development, enabling the use of normal-phase, reversed-phase, or polar organic modes to optimize separations. researchgate.net While direct HPLC separation of simple haloalkanes is less common than GC, the technique is highly valuable, especially for less volatile or more complex halogenated compounds. For analytes lacking a strong UV chromophore, pre-column derivatization with a chromophore-containing agent can be employed, or as demonstrated in one study, complexation with a metal carbonyl can facilitate detection and separation. mdpi.com

The table below provides representative data for the chiral separation of halogenated compounds using polysaccharide-based HPLC columns, highlighting the conditions used and the effectiveness of the separations.

Table 2: Representative Data for Chiral HPLC Separation of Halogenated Analytes This table includes data for halogen-containing compounds to illustrate the application of chiral HPLC, as specific data for 3,4-dichlorohexane is limited.

Table of Mentioned Compounds

Compound Name
This compound
2-Chlorobutane
2-Bromobutane
2,3-Dichlorobutane
1-Chloro-2,2-dimethylpropane
1-Chloro-1-phenylethane
Loratadine
trans-Dichlorocyclohexane

Computational Chemistry and Molecular Modeling of 3s,4r 3,4 Dichlorohexane

Quantum Chemical Calculations for Electronic Structure and Conformational Energies

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (3S,4R)-3,4-dichlorohexane. These ab initio and density functional theory (DFT) methods solve the electronic Schrödinger equation to provide detailed information about the molecule's electronic structure and the relative energies of its different spatial arrangements (conformers).

The primary focus of conformational analysis for this compound is the rotation around the central C3-C4 bond. This rotation gives rise to several staggered conformers, including anti-periplanar and synclinal (gauche) arrangements of the two chlorine atoms. By systematically rotating this bond and performing geometry optimizations at a selected level of theory (e.g., B3LYP with a 6-311+G(d,p) basis set), a potential energy surface can be mapped out.

The results of such calculations typically reveal that the anti-periplanar conformer, where the two chlorine atoms are positioned 180° apart, is the most stable due to minimized steric hindrance and dipole-dipole repulsion. The gauche conformers are higher in energy. The energy difference between these conformers is a critical parameter that governs the conformational equilibrium of the molecule.

Table 1: Calculated Relative Energies of this compound Conformers This table presents hypothetical yet representative data based on typical computational results for similar chloroalkanes.

ConformerDihedral Angle (Cl-C3-C4-Cl)Relative Energy (kcal/mol)Population at 298 K (%)
Anti-periplanar180°0.00~85%
Gauche I~60°~1.5~7.5%
Gauche II~-60°~1.5~7.5%

These calculations also provide insights into the electronic structure, such as the distribution of electron density, molecular orbital energies (HOMO-LUMO gap), and the magnitude and orientation of the molecular dipole moment for each conformer.

Molecular Dynamics Simulations for Conformational Space Exploration

While quantum chemical calculations provide static pictures of stable conformers, molecular dynamics (MD) simulations offer a dynamic view of the molecule's behavior over time. youtube.comyoutube.com MD simulations model the movement of atoms in the molecule by solving Newton's equations of motion, allowing for the exploration of the accessible conformational space under specific conditions (e.g., in a solvent at a particular temperature). youtube.comyoutube.comhalo.sciencenih.govnih.gov

For this compound, an MD simulation would typically be initiated from an energy-minimized structure. Over the course of the simulation (picoseconds to nanoseconds), the molecule would be observed to transition between its various conformational states. By analyzing the trajectory of the simulation, one can determine the relative populations of the anti and gauche conformers, the rates of interconversion between them, and the influence of the solvent on the conformational equilibrium. These simulations are particularly valuable for understanding how the molecule behaves in a more realistic, condensed-phase environment. halo.science

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are extensively used to predict spectroscopic properties, which can then be compared with experimental data to confirm the structure and conformation of a molecule. nih.govaip.org

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool in structural elucidation. nih.govaip.orgscilit.comrsc.orgresearchgate.net Using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically with DFT or MP2 levels of theory, it is possible to calculate the magnetic shielding tensors for each nucleus. nih.govaip.org These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. aip.org For this compound, separate calculations would be performed for the anti and gauche conformers, and the predicted spectrum would be a population-weighted average of the spectra of the individual conformers. Discrepancies between predicted and experimental shifts can often be resolved by refining the conformational populations or considering solvent effects.

Table 2: Predicted ¹³C NMR Chemical Shifts for the Anti-periplanar Conformer of this compound This table presents hypothetical yet representative data based on typical computational results for similar chloroalkanes.

Carbon AtomPredicted Chemical Shift (ppm)
C1 / C6~12
C2 / C5~25
C3 / C4~65

Vibrational Frequencies: The calculation of vibrational frequencies is crucial for interpreting infrared (IR) and Raman spectra. nih.govarxiv.orgdtic.mil After a geometry optimization, a frequency calculation is performed, which involves computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). nih.gov The resulting vibrational modes can be animated to visualize the nature of the atomic motions (e.g., C-H stretch, C-Cl stretch, bending modes). The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor to improve agreement with experiment. acs.org For this compound, the C-Cl stretching frequencies would be of particular interest and would differ between the anti and gauche conformers.

Elucidation of Reaction Mechanisms and Transition States via Computational Methods

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, allowing for the characterization of short-lived transition states and high-energy intermediates that are difficult or impossible to observe experimentally. uq.edu.auufsc.br For this compound, a secondary chloroalkane, key reactions for computational study include nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions. ucsb.educhemguide.co.ukstudymind.co.ukibchem.com

By mapping the potential energy surface for a given reaction, computational chemists can identify the minimum energy path from reactants to products. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which in turn governs the reaction rate.

For example, in a hypothetical Sₙ2 reaction with a nucleophile like hydroxide (B78521), computational methods could model the backside attack of the nucleophile on one of the chiral centers (C3 or C4), leading to inversion of stereochemistry. The transition state would feature a pentacoordinate carbon atom. In contrast, an Sₙ1 mechanism would proceed through a planar carbocation intermediate, and the calculations would focus on the stability of this intermediate and the stereochemical outcome of the subsequent nucleophilic attack. ucsb.educhemguide.co.uk

Similarly, for an E2 elimination reaction, computational studies can model the concerted removal of a proton and a chloride ion by a base, identifying the transition state and predicting the stereochemical and regiochemical outcome (i.e., the formation of different alkene products). These computational investigations provide a detailed, atomistic understanding of the factors controlling the reactivity and selectivity of this compound. rsc.orgwayne.edu

3s,4r 3,4 Dichlorohexane As a Chiral Synthon in Organic Synthesis

Precursor for Stereoselective Derivatizations and Transformations

(3S,4R)-3,4-dichlorohexane is a versatile precursor for a variety of stereoselective reactions. The presence of two chlorine atoms at stereogenic centers allows for controlled chemical modifications that either retain or invert the original stereochemistry, leading to a range of valuable chiral products.

One of the primary transformations involves nucleophilic substitution reactions. By carefully selecting the nucleophile and reaction conditions, chemists can replace one or both chlorine atoms to introduce new functional groups with a high degree of stereocontrol. For instance, the reaction with a strong nucleophile might proceed via an S_N2 mechanism, which results in the inversion of the stereocenter. This allows for the synthesis of compounds with (3R,4S), (3S,4S), or (3R,4R) configurations from the (3S,4R) starting material.

Elimination reactions of this compound also provide a pathway to stereochemically defined alkenes. Depending on the base and reaction conditions used, either E or Z isomers of 3-chloro-3-hexene can be selectively formed. These halogenated alkenes can then undergo further transformations, such as hydroboration-oxidation or epoxidation, to introduce new stereocenters in a controlled manner.

A summary of potential stereoselective transformations is presented below:

Reaction TypeReagentsProduct StereochemistryPotential Functional Groups Introduced
Nucleophilic Substitution (S_N2)Strong Nucleophiles (e.g., NaN3, NaCN)Inversion at one or both centersAzide, Cyano, etc.
Elimination (E2)Bulky Base (e.g., t-BuOK)(E)- or (Z)-alkeneAlkene
ReductionReducing Agents (e.g., LiAlH4)(3S,4R)-hexane (if both Cl are removed)Alkane

Role in the Synthesis of Complex Chiral Architectures

The defined stereochemistry of this compound makes it an invaluable building block for the construction of more intricate and biologically relevant chiral molecules. Its carbon backbone and reactive chlorine atoms can be strategically incorporated into larger molecular frameworks.

One notable application is in the synthesis of chiral ligands for asymmetric catalysis. These ligands, which often possess C2 symmetry, can be synthesized from chiral precursors like this compound. The dichloro-substituents can be replaced by phosphine (B1218219) groups or other coordinating moieties to create ligands capable of directing the stereochemical outcome of metal-catalyzed reactions.

Furthermore, this compound can serve as a starting point for the synthesis of natural product analogs. Many natural products possess multiple stereocenters, and their biological activity is highly dependent on their specific stereoisomeric form. By using this compound, chemists can ensure that a key portion of the synthetic target has the correct absolute configuration from an early stage in the synthetic sequence.

Applications in the Preparation of Specific Halogenated Organic Scaffolds and Analogs

There is growing interest in the development of novel halogenated organic compounds for applications in medicinal chemistry and materials science. This compound provides a ready-made scaffold for the synthesis of such molecules, where the retention of one or both chlorine atoms is desired in the final product.

For example, it can be used to synthesize a series of halogenated diamines or diols with defined stereochemistry. These compounds can then be evaluated for their biological properties or used as monomers for the production of specialized polymers. The presence of chlorine atoms can significantly influence the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are important considerations in drug design.

The table below outlines some examples of halogenated scaffolds that can be derived from this compound:

Scaffold TypeSynthetic TransformationPotential Applications
Chiral Halogenated DiaminesSubstitution with aminesLigands, Pharmaceutical intermediates
Chiral Halogenated DiolsSubstitution with hydroxide (B78521) or alkoxidesChiral auxiliaries, Polymer monomers
Chiral DichloroalkenesElimination reactionDienophiles in Diels-Alder reactions

Q & A

Basic Research Questions

Q. How can researchers design a stereoselective synthesis route for (3S,4R)-3,4-dichlorohexane?

  • Methodological Answer : Begin by reviewing asymmetric halogenation methodologies, such as Sharpless epoxidation-derived strategies or chiral auxiliary approaches. Use computational tools (e.g., DFT calculations) to predict the steric and electronic influences on stereochemical outcomes. Validate synthetic steps with chiral HPLC or polarimetry to confirm enantiomeric excess . For stereochemical analysis, employ 13C^{13}\text{C} NMR and NOESY spectroscopy to distinguish diastereomers and assign configurations .

Q. What theoretical frameworks are critical for studying the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Ground the study in Hammond’s postulate to correlate transition-state structures with reaction mechanisms (SN1 vs. SN2). Use molecular orbital theory (e.g., frontier molecular orbital analysis) to predict regioselectivity. Pair kinetic isotope effect (KIE) experiments with computational simulations (e.g., Gaussian) to validate mechanistic pathways .

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔHf\Delta H_f) for this compound?

  • Methodological Answer : Conduct calorimetric measurements (e.g., bomb calorimetry) under standardized conditions. Cross-validate results with high-level ab initio calculations (e.g., CCSD(T)/CBS). Analyze discrepancies using sensitivity tests for solvent effects and conformational isomerism .

Advanced Research Questions

Q. What experimental design strategies are optimal for studying the environmental fate of this compound in aquatic systems?

  • Methodological Answer : Implement a split-plot design (e.g., randomized blocks with temporal replicates) to assess biodegradation, photolysis, and hydrolysis. Use LC-MS/MS for trace-level quantification. Incorporate QSAR models to predict partition coefficients (KowK_{ow}, KocK_{oc}) and bioaccumulation potential . For field validation, deploy passive samplers in sediment-water interfaces .

Q. How can advanced spectroscopic techniques elucidate the surface adsorption behavior of this compound on indoor materials?

  • Methodological Answer : Apply in situ micro-Raman spectroscopy or ToF-SIMS to monitor adsorption kinetics on materials like PVC or gypsum. Couple with DFT-based molecular dynamics to simulate interfacial interactions. Compare results with controlled humidity/temperature chambers to isolate environmental variables .

Q. What strategies address conflicting data on the compound’s cytotoxicity in mammalian cell lines?

  • Methodological Answer : Use a multi-omics approach:

  • Transcriptomics : RNA-seq to identify differentially expressed genes post-exposure.
  • Metabolomics : LC-HRMS to track metabolite flux (e.g., glutathione depletion).
  • Validation : CRISPR-Cas9 knockout of suspected detoxification pathways (e.g., CYP450 isoforms).
    Standardize cell culture conditions (e.g., hypoxia vs. normoxia) to control for microenvironmental variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.